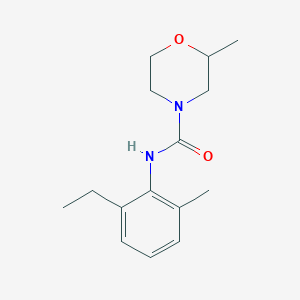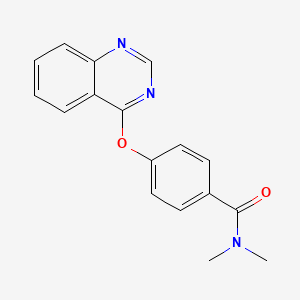
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide, also known as AEMPS, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. AEMPS belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases, including anxiety, depression, and schizophrenia.
作用機序
The exact mechanism of action of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitter systems. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The compound has also been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, anxiety, and reward. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. The compound has been found to decrease the levels of corticosterone, which is a stress hormone that is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has some limitations for lab experiments. The compound has been found to have low solubility in water, which can make it difficult to administer in animal studies. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been found to have some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the pharmacological effects of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide in different animal models of disease. Additionally, more research is needed to determine the safety and toxicity of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide at different doses. Finally, future research could focus on the development of novel derivatives of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide with improved pharmacological properties.
合成法
The synthesis of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide involves the reaction of 2-ethyl-6-methylphenylpiperazine with acetic anhydride and subsequent reaction with 1,1'-carbonyldiimidazole to form the carboxamide derivative. The synthesis of 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been reported in various research articles, and the purity of the compound can be confirmed by using different analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies for its anxiolytic, antidepressant, and antipsychotic properties. 4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction. The compound has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and reward.
特性
IUPAC Name |
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-14-7-5-6-12(2)15(14)17-16(21)19-10-8-18(9-11-19)13(3)20/h5-7H,4,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJQQVMUFCVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-ethyl-6-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)




![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)